molecular formula C12H15ClN2O3 B2666274 4-(2-Chloropropanoyl)-1-(5-methylfuran-2-yl)piperazin-2-one CAS No. 2411230-56-1

4-(2-Chloropropanoyl)-1-(5-methylfuran-2-yl)piperazin-2-one

Cat. No. B2666274
CAS RN: 2411230-56-1
M. Wt: 270.71
InChI Key: PPTQARKMLIKVBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloropropanoyl)-1-(5-methylfuran-2-yl)piperazin-2-one is a chemical compound that has gained significant attention in scientific research. It is also known as CPP-115 and is a derivative of vigabatrin, an antiepileptic drug. CPP-115 has been found to have potential therapeutic applications in various neurological disorders, including addiction, anxiety, and depression.

Mechanism of Action

CPP-115 is a potent inhibitor of GABA transaminase, an enzyme that breaks down the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to anxiolytic and anticonvulsant effects.
Biochemical and physiological effects:
CPP-115 has been found to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to anxiolytic and anticonvulsant effects. CPP-115 has also been found to increase the levels of dopamine in the brain, leading to a reduction in cocaine and nicotine addiction.

Advantages and Limitations for Lab Experiments

The advantages of using CPP-115 in lab experiments include its relative simplicity of synthesis and its potent inhibitory effects on GABA transaminase. However, the limitations of using CPP-115 include its potential toxicity and the need for further research to determine its long-term effects.

Future Directions

Future research on CPP-115 could focus on its potential therapeutic applications in other neurological disorders, such as epilepsy and schizophrenia. Additionally, research could explore the potential use of CPP-115 in combination with other drugs for enhanced therapeutic effects. Further research could also focus on the long-term effects of CPP-115 on the brain and the potential for toxicity.

Synthesis Methods

The synthesis of CPP-115 involves the reaction of 2-chloropropionyl chloride with 1-(5-methylfuran-2-yl)piperazine, followed by cyclization to form CPP-115. The process is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been found to be effective in reducing cocaine and nicotine addiction in animal models. CPP-115 has also been shown to have anxiolytic and antidepressant effects in preclinical studies.

properties

IUPAC Name

4-(2-chloropropanoyl)-1-(5-methylfuran-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-8-3-4-11(18-8)15-6-5-14(7-10(15)16)12(17)9(2)13/h3-4,9H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTQARKMLIKVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)N2CCN(CC2=O)C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.